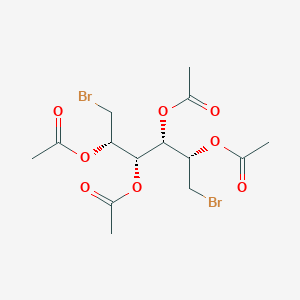
2,3,4,5-Tetra-O-acetyl-1,6-dibromo-1,6-dideoxy-D-mannitol
Overview
Description
2,3,4,5-Tetra-O-acetyl-1,6-dibromo-1,6-dideoxy-D-mannitol is a derivative of mannitol, a sugar alcohol. This compound is characterized by the substitution of bromine atoms for the terminal hydroxyl groups and the acetylation of the remaining hydroxyl groups. It is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
It is known that this compound holds immense potential for combating diseases .
Mode of Action
It is suggested that it exhibits remarkable efficacy in inhibiting microbial infections , which indicates that it might interact with microbial cells or enzymes to exert its effects.
Biochemical Pathways
Given its potential role in combating diseases , it can be inferred that it may influence pathways related to microbial growth and survival.
Result of Action
It is known that this compound has a significant potential for combating diseases , suggesting that it may have a profound impact on cellular processes, particularly in microbial cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dibromo-1,6-dideoxy-D-mannitol involves the bromination of D-mannitol. Typically, 750 grams of D-mannitol are dissolved in 4,000 milliliters of a 48% aqueous hydrogen bromide solution. The solution is then saturated with gaseous hydrogen bromide at 0°C until a hydrogen bromide content of 69-70% is achieved. The reaction mixture is heated for 6 hours at 60°C in an autoclave, decolorized with charcoal, extracted with chloroform, and diluted with water. The pH is adjusted to 1-2 using sodium bicarbonate, and the resulting crystals are filtered and washed .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,6-Dibromo-1,6-dideoxy-D-mannitol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form aldehydes or ketones.
Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as thiols and amines.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Esterification: Carboxylic acids or acid anhydrides in the presence of catalysts.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Aldehydes or ketones.
Esterification: Various esters depending on the carboxylic acid used.
Scientific Research Applications
1,6-Dibromo-1,6-dideoxy-D-mannitol is used in several scientific research applications:
Chemistry: As a building block for the synthesis of more complex saccharides.
Biology: Studied for its potential biological activities and interactions.
Medicine: Investigated for its antineoplastic properties, particularly in cancer chemotherapy.
Industry: Used in the synthesis of various chemical products and intermediates.
Comparison with Similar Compounds
Similar Compounds
1,6-Dibromo-1,6-dideoxy-D-mannitol: Similar in structure but without acetylation.
Dibromodulcitol: Another brominated sugar alcohol with similar applications.
Uniqueness
2,3,4,5-Tetra-O-acetyl-1,6-dibromo-1,6-dideoxy-D-mannitol is unique due to its acetylated hydroxyl groups, which can influence its reactivity and biological activity. This modification can enhance its solubility and stability compared to non-acetylated analogs.
Properties
IUPAC Name |
(3,4,5-triacetyloxy-1,6-dibromohexan-2-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Br2O8/c1-7(17)21-11(5-15)13(23-9(3)19)14(24-10(4)20)12(6-16)22-8(2)18/h11-14H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPLTNPGLVFJHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CBr)C(C(C(CBr)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Br2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30934925 | |
| Record name | 2,3,4,5-Tetra-O-acetyl-1,6-dibromo-1,6-dideoxyhexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30934925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15410-49-8 | |
| Record name | Tetraacetyl DBM | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015410498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4,5-Tetra-O-acetyl-1,6-dibromo-1,6-dideoxyhexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30934925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3,4-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B130993.png)

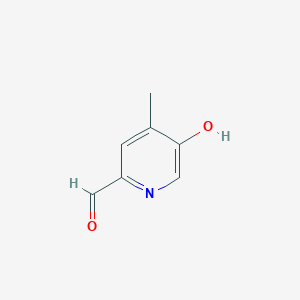

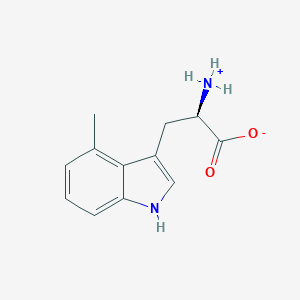
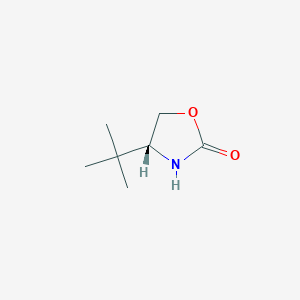
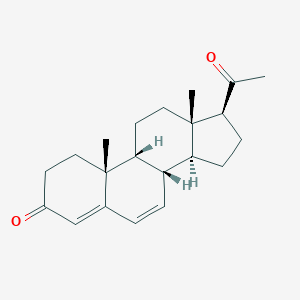
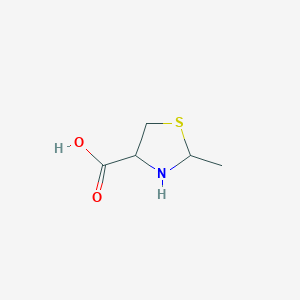

![Ethanehydrazonoylchloride, 2-[(2-chlorophenyl)amino]-2-oxo-N-phenyl-](/img/structure/B131028.png)

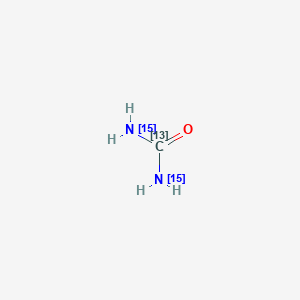
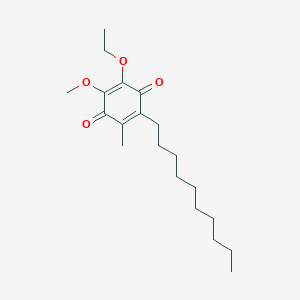
![6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B131038.png)
